Ethyl 4,5-dimethyl-2-{[(5-phenyl-1,2-oxazol-3-yl)carbonyl]amino}thiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 4,5-DIMETHYL-2-(5-PHENYL-1,2-OXAZOLE-3-AMIDO)THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4,5-DIMETHYL-2-(5-PHENYL-1,2-OXAZOLE-3-AMIDO)THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the oxazole moiety: This step involves the reaction of the thiophene derivative with a suitable oxazole precursor, often under reflux conditions.
Amidation reaction: The oxazole-thiophene intermediate is then reacted with an amine to form the amido group.
Esterification: Finally, the carboxylic acid group is esterified with ethanol to yield the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4,5-DIMETHYL-2-(5-PHENYL-1,2-OXAZOLE-3-AMIDO)THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxazole or amido groups to their corresponding amines or alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
ETHYL 4,5-DIMETHYL-2-(5-PHENYL-1,2-OXAZOLE-3-AMIDO)THIOPHENE-3-CARBOXYLATE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and cellular assays.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism by which ETHYL 4,5-DIMETHYL-2-(5-PHENYL-1,2-OXAZOLE-3-AMIDO)THIOPHENE-3-CARBOXYLATE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
ETHYL 4,5-DIMETHYL-2-(5-PHENYL-1,2-OXAZOLE-3-AMIDO)THIOPHENE-3-CARBOXYLATE: shares similarities with other thiophene derivatives, such as and .
Uniqueness
The uniqueness of ETHYL 4,5-DIMETHYL-2-(5-PHENYL-1,2-OXAZOLE-3-AMIDO)THIOPHENE-3-CARBOXYLATE lies in its specific structural features, such as the combination of the thiophene and oxazole rings with the amido and ester functional groups. These features confer unique chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C19H18N2O4S |
---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
ethyl 4,5-dimethyl-2-[(5-phenyl-1,2-oxazole-3-carbonyl)amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C19H18N2O4S/c1-4-24-19(23)16-11(2)12(3)26-18(16)20-17(22)14-10-15(25-21-14)13-8-6-5-7-9-13/h5-10H,4H2,1-3H3,(H,20,22) |
InChI Key |
ZKLXKTLSWZFNQC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=NOC(=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.